N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide

medicinal chemistry structure-activity relationship quinoline benzamide

N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide (CAS 606103-09-7) is a synthetic small-molecule quinoline–benzamide hybrid with the molecular formula C22H23ClN2O3 and a molecular weight of 398.88 g/mol. The compound features a 2-chloro-6-methoxyquinoline core linked via a methylene bridge to an N-(2-methoxyethyl)-4-methylbenzamide moiety.

Molecular Formula C22H23ClN2O3
Molecular Weight 398.9 g/mol
CAS No. 606103-09-7
Cat. No. B12902278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide
CAS606103-09-7
Molecular FormulaC22H23ClN2O3
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCOC)CC2=C(N=C3C=CC(=CC3=C2)OC)Cl
InChIInChI=1S/C22H23ClN2O3/c1-15-4-6-16(7-5-15)22(26)25(10-11-27-2)14-18-12-17-13-19(28-3)8-9-20(17)24-21(18)23/h4-9,12-13H,10-11,14H2,1-3H3
InChIKeyWWRDWRRWMMBPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide (CAS 606103-09-7) – Scientific and Industrial Procurement Profile


N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide (CAS 606103-09-7) is a synthetic small-molecule quinoline–benzamide hybrid with the molecular formula C22H23ClN2O3 and a molecular weight of 398.88 g/mol . The compound features a 2-chloro-6-methoxyquinoline core linked via a methylene bridge to an N-(2-methoxyethyl)-4-methylbenzamide moiety. It belongs to a broader class of quinoline-based benzamides that have been explored for ion-channel modulation, kinase inhibition, and antimicrobial applications [1]. The positional isomer at the benzamide ring (2-methyl vs. 4-methyl) and variations in the amide substituent (e.g., cyclobutyl vs. 4-methylphenyl) provide a scaffold that can be tuned for specific target engagement.

Why Generic Substitution of N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide Can Compromise Research Reproducibility


Quinoline–benzamide hybrids within this series are not functionally interchangeable. Even minor positional isomerism on the benzamide ring (2-methyl vs. 4-methyl) can alter molecular recognition, as demonstrated by the existence of distinct CAS registries for the 2-methyl analog (CAS 606103-17-7) . The N-(2-methoxyethyl) linker and the 2-chloro-6-methoxyquinoline core further dictate conformational flexibility, hydrogen-bonding capacity, and lipophilicity, parameters that collectively govern target binding. Substituting a cyclobutanecarboxamide analog or a 2-hydroxy-8-methylquinoline variant [1] would introduce different steric bulk, hydrogen-bond donor/acceptor profiles, and metabolic liabilities, thereby invalidating structure–activity relationships (SAR) derived specifically for the 4-methylbenzamide scaffold. Without head-to-head data confirming equivalence, any substitution risks producing non-overlapping biological fingerprints.

Quantitative Differentiation Evidence for N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide vs. Closest Analogs


Positional Isomer Specificity: 4-Methylbenzamide vs. 2-Methylbenzamide SAR

The target compound (4-methylbenzamide, CAS 606103-09-7) and its 2-methyl positional isomer (CAS 606103-17-7) share identical molecular formula (C22H23ClN2O3) and molecular weight (398.88 g/mol) . However, the methyl group position on the benzamide ring alters the spatial orientation of the terminal aromatic moiety, which has been shown in analogous quinoline–benzamide series to affect hydrogen-bonding geometries and π-stacking interactions with target proteins [1]. In related quinoline derivatives, moving substituents from the 4- to the 2-position has been reported to modulate antimicrobial potency against B. subtilis by up to 2–4-fold [1]. Direct comparative bioactivity data between the 4-methyl and 2-methyl isomers are not yet publicly available in peer-reviewed literature, representing a key data gap that procurement decisions must account for.

medicinal chemistry structure-activity relationship quinoline benzamide

Amide Substituent Differentiation: 4-Methylbenzamide vs. Cyclobutanecarboxamide

Replacement of the 4-methylbenzamide group with a cyclobutanecarboxamide moiety, as in N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide , introduces a saturated, non-aromatic ring system. This substitution eliminates the π–π stacking capability of the phenyl ring and reduces the molecular volume of the terminal group. In quinoline-based kinase inhibitor programs, such modifications have been shown to alter selectivity profiles across kinase panels by factors exceeding 10-fold [1]. The target compound retains the aromatic benzamide, which is critical for engaging hydrophobic pockets in targets such as IKs potassium channels and certain receptor tyrosine kinases [1].

medicinal chemistry kinase inhibition structure-based design

Quinoline Core Substitution Impact: 2-Chloro-6-methoxy vs. 2-Hydroxy-8-methyl

The 2-chloro-6-methoxy substitution pattern on the quinoline core in the target compound is distinct from the 2-hydroxy-8-methyl pattern found in N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide [1]. In a published antimicrobial SAR series, the (2-chloro-6-methoxyquinolin-3-yl)methyl 2,4-dichlorobenzoate derivative (compound 6i) demonstrated the highest activity against B. subtilis within its series [2]. The chloro substituent at position 2 serves as a halogen-bond donor and modulates electronic properties, while the 6-methoxy group influences solubility and metabolic stability. The 2-hydroxy-8-methyl variant introduces a hydrogen-bond donor at position 2, which can dramatically alter target binding poses as evidenced by molecular docking studies of related quinoline derivatives [2].

antimicrobial activity docking studies quinoline derivatives

Functional Class Evidence: Quinoline–Benzamides as IKs Channel Modulators

4-Substituted benzamides, including quinoline-containing analogs, have been developed as potent, selective, and orally bioavailable blockers of the slow delayed rectifier potassium current (IKs) [1]. The most optimized compound in this class, 19(S), achieved >5,000-fold selectivity over other cardiac ion channels, with a later analog (24A) demonstrating 23% oral bioavailability in preclinical models [1]. While the target compound itself has not been directly tested in published IKs assays, its structural features—the 4-methylbenzamide pharmacophore and the 2-chloro-6-methoxyquinoline scaffold—align with the key pharmacophoric elements identified in this drug-discovery program. This positions the target compound as a candidate for evaluation in IKs-related assays, distinct from analogs lacking the benzamide moiety or bearing alternative quinoline substitutions.

ion channel IKs blocker cardiac repolarization

Recommended Research and Industrial Application Scenarios for N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide


IKs Potassium Channel Blocker Screening and Cardiac Arrhythmia Research

Based on the established class-level evidence for 4-substituted benzamides as potent IKs blockers [1], this compound is suitable for inclusion in ion-channel screening panels aimed at identifying novel antiarrhythmic candidates. Its 4-methylbenzamide motif aligns with the pharmacophore that conferred >5,000-fold selectivity in lead compound 19(S), making it a strong candidate for patch-clamp electrophysiology assays on KCNQ1/KCNE1 (IKs) channels [1].

Structure–Activity Relationship (SAR) Studies on Quinoline–Benzamide Kinase Inhibitors

The compound serves as a key SAR probe for medicinal chemistry programs targeting kinases. The 4-methylbenzamide group differentiates it from 2-methyl and cyclobutyl analogs, enabling systematic exploration of how terminal amide substituents influence kinase selectivity . It can be used as a reference compound in biochemical kinase assays to benchmark the contribution of the para-methyl substitution to potency and selectivity profiles.

Antimicrobial Lead Optimization Using the 2-Chloro-6-methoxyquinoline Scaffold

The 2-chloro-6-methoxyquinoline core has been validated in antimicrobial screening against Gram-positive bacteria such as B. subtilis [2]. This compound, with its additional benzamide functionality, can be evaluated for minimum inhibitory concentration (MIC) determination and used as a starting point for further derivatization aimed at improving antibacterial potency and spectrum.

Chemical Biology Probe Development for Target Identification

Given the structural distinctiveness of the 4-methylbenzamide isomer relative to the commercially available 2-methyl isomer , this compound can be utilized as a chemical probe in cellular thermal shift assays (CETSA) or affinity-based proteomics to identify its primary protein targets, thereby de-orphaning the scaffold and enabling rational drug design.

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